molecular formula C7H6BrNO2S B7868839 (4-Bromo-2-nitrophenyl)methyl sulfide

(4-Bromo-2-nitrophenyl)methyl sulfide

Cat. No. B7868839
M. Wt: 248.10 g/mol
InChI Key: RFQIQDIAWTUKKG-UHFFFAOYSA-N
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Description

(4-Bromo-2-nitrophenyl)methyl sulfide is a useful research compound. Its molecular formula is C7H6BrNO2S and its molecular weight is 248.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-2-nitrophenyl)methyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-nitrophenyl)methyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

4-bromo-1-methylsulfanyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQIQDIAWTUKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of isoamyl nitrite (10.05 mL, 75 mmol) in dimethyl disulfide (49.5 mL, 550 mmol) at 25° C. was slowly treated with 4-bromo-2-nitroaniline (10.85 g, 50 mmol). The reaction was exothermic with gas evolution. The resulting brown reaction mixture was heated to 80-90° C. for 2 h, at which time, thin layer chromatography analysis of the reaction mixture indicated the absence of starting material. The reaction mixture was cooled to 25° C. and then concentrated in vacuo. The resulting residue was dissolved in ethyl acetate (300 mL). The organic layer was washed successively with a 1N aqueous hydrochloric acid solution (1×300 mL) and a saturated aqueous sodium chloride solution (1×300 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40M, Silica, 6/1 to 5/1 hexanes/ethyl acetate) afforded 4-bromo-1-methylsulfanyl-2-nitro-benzene (12.05 g, 97%) as a brown solid: EI-HRMS m/e calcd for C7H6BrNO2S (M+) 246.9372, found 246.9368.
Quantity
10.05 mL
Type
reactant
Reaction Step One
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49.5 mL
Type
reactant
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Quantity
10.85 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of isoamyl nitrite (10.05 mL, 75 mmol) in dimethyl disulfide (49.5 mL, 550 mmol) at 25° C. was slowly treated with 4-bromo-2-nitroaniline (10.85 g, 50 mmol). The reaction was exothermic with gas evolution. The resulting brown reaction mixture was heated to 80-90° C. for 2 h, at which time, thin layer chromatography analysis of the reaction mixture indicated the absence of starting material. The reaction mixture was cooled to 25° C. and then concentrated in vacuo. The resulting residue was dissolved in ethyl acetate (300 mL). The organic layer was washed successively with a 1N aqueous hydrochloric acid solution (1×300 mL) and a saturated aqueous sodium chloride solution (1×300 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo Biotage chromatography (FLASH 40M, Silica, 6/1 to 5/1 hexanes/ethyl acetate) afforded 4-bromo-1-methylsulfanyl-2-nitro-benzene (12.05 g, 97%) as a brown solid: EI-HRMS m/e calcd for C7H6BrNO2S (M+) 246.9372, found 246.9368.
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10.05 mL
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reactant
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49.5 mL
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reactant
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Quantity
10.85 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A suspension of 4-bromo-1-(bromomethyl)-2-nitrobenzene (1.0 g) and sodium methanethiolate (0.285 g) in tetrahydrofuran (20 ml) was stirred under nitrogen for 60 h. The solvent was evaporated, chloroform (50 ml) was added and the rsidual solid was removed by filtration. The filtrate was comncentrated under vacuum to give the title compound (0.89 g).
Quantity
1 g
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0.285 g
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20 mL
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